4-(2-Thioanisole)phenylZinc bromide
Description
Historical Trajectory and Evolution of Organozinc Chemistry
The journey of organozinc chemistry began in 1848 with Edward Frankland's synthesis of the first organozinc compound, diethylzinc (B1219324). researchgate.net This pioneering work not only marked the dawn of organometallic chemistry but also laid the foundational concepts of chemical valence. researchgate.netnih.gov Early applications, developed by chemists like Butlerov and Reformatskii, showcased the utility of these reagents in forming new carbon-carbon bonds, such as in the synthesis of alcohols and β-hydroxy esters. patentcut.com
A significant leap in the evolution of organozinc chemistry was the development of methods to prepare functionalized organozinc reagents. Initially, their preparation was limited to transmetalation reactions from more reactive organolithium or Grignard reagents, a process that was incompatible with many sensitive functional groups. The advent of highly reactive "Rieke Zinc" and other zinc activation methods revolutionized the field, allowing for the direct insertion of zinc into organic halides, including those containing esters, nitriles, and ketones. nih.gov This breakthrough dramatically expanded the synthetic scope and accessibility of organozinc compounds.
Synthetic Utility of Arylzinc Halides in Modern Organic Synthesis
Arylzinc halides, a subclass of organozinc reagents, are indispensable in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions. The Negishi coupling, a reaction that joins an organozinc compound with an organic halide, is a powerful method for forming carbon-carbon bonds. acs.org This reaction is noted for its high functional group tolerance and broad substrate scope, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms. acs.org
The utility of arylzinc halides extends to the synthesis of biaryls, which are common structural motifs in pharmaceuticals and materials science. nih.govresearchgate.net The ability to prepare arylzinc reagents directly from functionalized aryl bromides and iodides under mild conditions has made them go-to intermediates for constructing complex molecules. nih.gov Modern protocols, utilizing additives like lithium chloride or cobalt catalysts, facilitate the high-yield synthesis of a wide array of functionalized arylzinc reagents, further cementing their importance in synthetic chemistry. patentcut.comnih.gov
While specific, detailed research data on the reactions of 4-(2-Thioanisole)phenylZinc bromide is not widely available in the public domain, its structure suggests it is designed for use in cross-coupling reactions. To illustrate the synthetic utility of such a reagent, the closely related and well-documented compound, (4-methylsulfanylphenyl)zinc bromide , can be used as a representative example. This analogue participates effectively in Negishi cross-coupling reactions to form various biaryl structures, as shown in the table below.
Table 1: Illustrative Negishi Cross-Coupling Reactions using an Analogous Arylzinc Bromide
| Arylzinc Reagent | Electrophile | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| (4-methylsulfanylphenyl)zinc bromide | 2-Chlorobenzonitrile | Ni(dppe)Cl₂ | 2-(4-Methylsulfanylphenyl)benzonitrile | 85 |
| (4-methylsulfanylphenyl)zinc bromide | 4-Chloropropiophenone | Ni(dppe)Cl₂ | 4'-(Methylsulfanyl)propiophenone | 78 |
| (4-methylsulfanylphenyl)zinc bromide | Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂ | Ethyl 4'-(methylthio)biphenyl-4-carboxylate | 92 |
| (4-methylsulfanylphenyl)zinc bromide | 3-Bromopyridine | Pd(PPh₃)₄ | 3-(4-Methylsulfanylphenyl)pyridine | 88 |
Research Significance of Sulfur-Containing Arylzinc Bromides
Sulfur-containing functional groups are prevalent in a vast number of pharmacologically active compounds and natural products. nih.gov The inclusion of sulfur atoms, often in the form of thioethers or sulfones, can significantly influence a molecule's biological activity and physical properties. nih.gov Consequently, the development of synthetic methods to incorporate these moieties is of high importance in medicinal chemistry.
Sulfur-containing arylzinc bromides, such as this compound, are valuable intermediates for this purpose. They serve as nucleophilic partners in cross-coupling reactions, allowing for the direct introduction of a sulfur-bearing aryl group into a target molecule. The thioether group (in this case, thioanisole) is generally stable to the conditions of organozinc reagent formation and subsequent coupling reactions, making these reagents compatible with a wide range of synthetic transformations. The ability to construct complex molecules bearing these sulfur motifs under mild, functional-group-tolerant conditions is crucial for the efficient discovery and development of new therapeutic agents and advanced materials.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H11BrSZn |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
bromozinc(1+);1-methylsulfanyl-2-phenylbenzene |
InChI |
InChI=1S/C13H11S.BrH.Zn/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;;/h3-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
PEHHOHYOTJRHOV-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Synthetic Methodologies for Functionalized Arylzinc Bromides
Direct Oxidative Insertion of Zinc Metal into Aryl Halides
The direct insertion of metallic zinc into the carbon-halogen bond of an aryl halide is a common and straightforward method for preparing arylzinc halides. riekemetals.com This reaction, however, is often sluggish due to the deactivating oxide layer on the zinc surface and the metal's low inherent reactivity. oup.com Consequently, various activation strategies have been developed to facilitate this oxidative addition.
Chemoselectivity and Functional Group Compatibility in Direct Zincation
A significant advantage of organozinc reagents is their high functional group tolerance, which is particularly evident in direct zincation methods. wikipedia.orgchem-station.com Unlike more reactive organometallic reagents like Grignard or organolithium reagents, organozinc compounds are compatible with a wide array of functional groups. chem-station.com This allows for the synthesis of highly functionalized arylzinc halides without the need for protecting groups. orgsyn.orgyoutube.com
The thioether functionality in the target molecule, 4-(2-Thioanisole)phenylzinc bromide, is generally well-tolerated in organozinc chemistry. The direct insertion of activated zinc into the carbon-bromine bond of the corresponding aryl bromide would be expected to proceed without significant side reactions involving the thioether group.
Table 1: Functional Group Compatibility in Direct Zincation
| Functional Group | Compatibility | Reference |
| Esters | Tolerated | wikipedia.org |
| Nitriles | Tolerated | wikipedia.org |
| Ketones | Tolerated with specific methods | nih.gov |
| Aldehydes | Tolerated with specific methods | nih.gov |
| Nitro Groups | Tolerated with specific methods | nih.gov |
| Ethers | Tolerated | orgsyn.org |
| Amines | Tolerated | nih.gov |
| Alkynes | Tolerated | nih.gov |
This table provides a general overview of functional group compatibility. Specific reaction conditions may influence the outcome.
Impact of Solvent Systems on Zinc Insertion Efficiency
The choice of solvent significantly influences the efficiency of direct zinc insertion. Polar aprotic solvents are generally preferred as they can enhance the rate of reaction. nih.gov Tetrahydrofuran (B95107) (THF) is a commonly used solvent for the preparation of organozinc reagents. nih.gov Studies have shown that polar solvents can accelerate the oxidative addition step of the reaction. nih.gov For example, the use of dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can facilitate high conversion at ambient temperatures. nih.govnih.gov The solvent can also play a role in stabilizing the resulting organozinc reagent. nih.govresearchgate.net In some cases, solvent mixtures are employed to optimize the reaction conditions. For instance, a mixture of THF and N,N'-dimethylpropyleneurea (DMPU) has been shown to shorten reaction times for the zinc insertion into aryl iodides. nih.gov
Table 2: Effect of Solvents on Zinc Insertion
| Solvent | Effect on Reaction Rate | Reference |
| Tetrahydrofuran (THF) | Moderate | nih.gov |
| Dimethyl Sulfoxide (DMSO) | Accelerates | nih.gov |
| N,N-Dimethylformamide (DMF) | Accelerates | nih.gov |
| Toluene (B28343) | Possible with specific reagents | nih.gov |
The effectiveness of a solvent can be dependent on the specific substrate and activation method used.
Halogen-Zinc Exchange Reactions
An alternative to direct oxidative insertion is the halogen-zinc exchange reaction. This method involves the reaction of an aryl halide with an organozinc reagent, typically a diorganozinc compound, to generate the desired arylzinc halide. nih.govlibretexts.org This approach is particularly useful for preparing arylzinc reagents from substrates that are not amenable to direct zincation or when milder reaction conditions are required.
The exchange reaction is driven by the relative stability of the organozinc species formed. For instance, more reactive alkylzinc reagents can be used to generate more stable arylzinc reagents. libretexts.org This method has proven to be highly effective for the synthesis of polyfunctional arylzinc compounds, tolerating sensitive functional groups like ketones, aldehydes, and nitro groups. nih.govnih.gov The use of bimetallic reagents, such as R'₂Zn·2LiOR, has been shown to facilitate the iodine-zinc or bromine-zinc exchange in non-polar solvents like toluene. nih.gov
For the synthesis of this compound, a halogen-zinc exchange could be envisioned by reacting 4-bromo-2-thioanisole with a suitable diorganozinc reagent. This method offers a powerful alternative to direct zincation, potentially providing higher yields and chemoselectivity under mild conditions.
Mechanistic Investigation of Iodine-Zinc Exchange Protocols
The iodine-zinc exchange reaction is a powerful and direct method for the synthesis of organozinc halides from the corresponding aryl iodides. This reaction typically involves the treatment of an aryl iodide with a dialkylzinc reagent, such as diethylzinc (B1219324) (Et₂Zn) or diisopropylzinc (B128070) (i-Pr₂Zn). The general mechanism is believed to proceed through a four-centered transition state.
For the synthesis of this compound, the corresponding precursor, 4-iodo-2-methylthiobenzene, would be required. The reaction with a dialkylzinc reagent would proceed as follows:
Ar-I + R₂Zn → Ar-Zn-R + R-I
Subsequently, a Schlenk-type equilibrium can lead to the desired arylzinc iodide and other species. The nature of the aryl substituent can influence the reaction rate, with electron-withdrawing groups generally facilitating the exchange. researchgate.net The thioanisole (B89551) group's electronic effect in this specific substitution pattern would be a key factor in the reaction's feasibility and kinetics. While specific mechanistic studies on this exact substrate are not prevalent in the literature, the general principles of the iodine-zinc exchange provide a viable synthetic route.
| Precursor | Reagent | Product | Notes |
| 4-Iodo-2-methylthiobenzene | Diethylzinc (Et₂Zn) | 4-(2-Thioanisole)phenylZinc Iodide | The reaction rate is dependent on the electronic nature of the aryl iodide. |
This table is illustrative of the proposed iodine-zinc exchange reaction.
Non-Metallic and Organobase-Promoted Exchange Approaches
To accelerate the often slow iodine-zinc exchange, various promoters have been investigated. Notably, non-metallic organic superbases, such as phosphazene bases (e.g., t-Bu-P₄), have been shown to dramatically promote the generation of arylzinc compounds from aryl iodides and diethylzinc. rsc.orgresearchgate.netelsevierpure.com This method avoids the use of other metals, which can sometimes lead to side reactions. researchgate.net
The proposed reaction for forming the target compound would involve:
4-Iodo-2-methylthiobenzene + Et₂Zn --(t-Bu-P₄)--> 4-(2-Thioanisole)phenylZinc Ethyl + EtI
The resulting mixed organozinc species can then be used in subsequent reactions. This base-promoted approach offers a salt-free synthesis of the arylzinc reagent. researchgate.net The scope of this methodology has been demonstrated with a range of functionalized aryl iodides, suggesting its potential applicability to the synthesis of this compound.
Transmetalation from Pre-formed Organometallic Species
Transmetalation is a widely used and versatile method for preparing organozinc reagents. This approach involves the reaction of a more reactive organometallic compound, such as an organolithium or a Grignard reagent, with a zinc halide salt.
Conversion from Organolithium Intermediates
Organolithium reagents can be prepared from aryl halides via halogen-lithium exchange or by direct deprotonation. For the synthesis of this compound, the corresponding aryllithium species would be generated from an aryl bromide or iodide precursor at low temperatures, followed by the addition of a zinc bromide (ZnBr₂) solution. orgsyn.org
The two-step process is as follows:
Ar-Br + n-BuLi → Ar-Li + n-BuBr
Ar-Li + ZnBr₂ → Ar-ZnBr + LiBr
Where Ar represents the 4-(2-Thioanisole)phenyl group. This method is highly efficient but requires cryogenic temperatures to manage the high reactivity of the organolithium intermediate. researchgate.net The presence of the thioether functionality should be compatible with these conditions.
Derivatization from Grignard Reagents
The use of Grignard reagents (organomagnesium halides) offers a milder alternative to organolithium compounds for transmetalation. Grignard reagents are typically formed by the reaction of an organic halide with magnesium metal. masterorganicchemistry.com The precursor for this compound would be 4-bromo-2-methylthiobenzene.
The synthesis proceeds in two stages:
Ar-Br + Mg → Ar-MgBr
Ar-MgBr + ZnBr₂ → Ar-ZnBr + MgBr₂
This method is often more tolerant of functional groups than the organolithium route and is generally performed at more accessible temperatures. sigmaaldrich.com To obtain a pure solution of the arylzinc bromide, the magnesium halide byproduct can sometimes be precipitated by the addition of dioxane. reddit.com
| Precursor Organometallic | Zinc Salt | Product | Byproduct |
| 4-(2-Thioanisole)phenyllithium | ZnBr₂ | This compound | LiBr |
| 4-(2-Thioanisole)phenylmagnesium bromide | ZnBr₂ | This compound | MgBr₂ |
This table summarizes the transmetalation routes to the target compound.
Transition Metal-Catalyzed Transmetalation Strategies
While transition metals are most famous for catalyzing the reactions of organozinc reagents (e.g., Negishi coupling), some transition metal salts can also catalyze the formation of organozinc compounds. For instance, cobalt salts have been employed to catalyze the synthesis of functionalized arylzinc compounds. uni-muenchen.de These methods often involve the direct reaction of an aryl halide with zinc dust in the presence of a catalytic amount of a transition metal complex. This approach can offer advantages in terms of mild reaction conditions and functional group tolerance. The development of such catalytic systems for the specific synthesis of thioether-containing arylzinc bromides is an area of ongoing research.
Electrochemical Methods for Organozinc Reagent Generation
Electrochemical synthesis provides an alternative route to organozinc reagents, avoiding the use of highly reactive metals like lithium or magnesium. In this method, an aryl halide is reduced at a cathode in the presence of a sacrificial zinc anode. mdpi.com Cobalt salts are often used as catalysts in these electrochemical processes to facilitate the reaction. mdpi.com
Cathode: Ar-Br + 2e⁻ → Ar⁻ + Br⁻ Anode: Zn → Zn²⁺ + 2e⁻ Solution: Ar⁻ + Zn²⁺ + Br⁻ → Ar-ZnBr
This method can be performed under mild conditions and is compatible with a range of functional groups. The direct electrochemical synthesis of 3-thienylzinc bromide has been reported, demonstrating the viability of this approach for sulfur-containing heterocycles, and by extension, likely for thioether-functionalized aryl bromides. mdpi.com
Reactivity Profiles and Catalytic Applications of Functionalized Arylzinc Bromides
Transition Metal-Catalyzed Cross-Coupling Reactions
Functionalized arylzinc bromides are key partners in a variety of transition metal-catalyzed cross-coupling reactions, including the Negishi, Suzuki-Miyaura, and Stille couplings. The Negishi coupling, in particular, has proven to be a powerful method for forging C-C bonds due to the high functional group tolerance and reactivity of organozinc reagents. wikipedia.org The presence of a thioether moiety, as in 4-(2-Thioanisole)phenylZinc bromide, introduces both electronic and steric factors that can influence the course of these catalytic processes.
The palladium-catalyzed Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organozinc compounds and organic halides or triflates. wikipedia.org The reaction is prized for its broad substrate scope and functional group tolerance. wikipedia.org The specific reactivity of this compound in this context is governed by the interplay of the zinc-bearing aromatic ring and the pendant thioanisole (B89551) group.
The catalytic cycle of the Negishi coupling is generally understood to involve three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgillinois.edu
Transmetalation: Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organozinc reagent, in this case, the 4-(2-Thioanisole)phenyl group, is transferred to the palladium(II) center, displacing the halide. This step is often the rate-determining step in the catalytic cycle. researchgate.net The structure and stability of the arylzinc reagent, as well as the solvent, can significantly impact the kinetics of transmetalation. researchgate.netnih.gov Studies have shown that the nature of the halide counter-ion on the zinc (e.g., Br vs. Cl) can affect the Zn-C bond distance and, consequently, the rate of transmetalation. researchgate.net The formation of higher-order zincates, such as alkyltribromozincates, has been proposed as the active transmetalating species in some systems. illinois.edu
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the catalytically active palladium(0) species. core.ac.uk For this to occur, the two organic ligands must be in a cis orientation on the palladium center. core.ac.uk
The choice of ligand coordinated to the palladium center is crucial for the success of the Negishi coupling, profoundly influencing catalytic efficiency and selectivity. nih.govorganic-chemistry.orgnih.gov Ligands can impact the electronic and steric environment of the metal center, thereby affecting the rates of the individual steps in the catalytic cycle.
| Ligand | Catalyst System | Substrate 1 | Substrate 2 | Product Yield (%) | Reference |
| PPh₃ | PdCl₂(PPh₃)₂ | 1-bromo-4-methoxybenzene | n-decylzinc iodide | < 5% conversion | nih.gov |
| dppf | PdCl₂(dppf) | 1-bromo-4-methoxybenzene | n-decylzinc iodide | 91% (desired) | nih.gov |
| CPhos | Pd(OAc)₂ | 2-bromobenzonitrile | isopropylzinc bromide | High | nih.gov |
| SPhos | Pd(OAc)₂ | 2-bromobenzonitrile | isopropylzinc bromide | Moderate | nih.gov |
Table 1: Influence of Different Ligands on Negishi Cross-Coupling Reactions. This table illustrates the significant impact of ligand choice on the outcome of the reaction, with dppf and CPhos showing superior performance in the given examples.
Additives, particularly lithium salts like LiCl and LiBr, are known to play a beneficial role. illinois.edu These salts can break up aggregates of organozinc reagents, leading to the formation of more reactive monomeric zincate species. illinois.edu The use of co-solvents can also be advantageous; for example, employing toluene (B28343) as a co-solvent has been shown to improve yields and selectivities in the coupling of electron-deficient aryl bromides. nih.gov For a reagent like this compound, the choice of solvent and additives would need to be carefully optimized to ensure efficient transmetalation without promoting undesirable side reactions.
| Solvent/Additive | Effect on Reaction | Reference |
| Polar aprotic solvents (e.g., DMSO, DMF) | Accelerate organozinc reagent formation | nih.gov |
| THF with LiCl | Accelerates solubilization of organozinc species | nih.gov |
| TMEDA | Can enhance stereochemical integrity and product yields | organic-chemistry.org |
| Toluene (as co-solvent) | Improves yields with electron-deficient aryl bromides | nih.gov |
Table 2: Effects of Solvents and Additives in Negishi Coupling. This table highlights how different solvents and additives can be used to control and enhance the reaction.
While the Negishi coupling is often stereospecific, particularly with alkenyl halides, the stereochemical outcome can be ligand-dependent. nih.govorganic-chemistry.orgnih.gov The development of asymmetric variations of the Negishi coupling, which allow for the creation of chiral molecules with high enantioselectivity, is a significant area of research. acs.orgorganic-chemistry.orgresearchgate.net This is typically achieved through the use of chiral ligands that create a chiral environment around the metal center.
For instance, nickel/bis(oxazoline) and nickel/Pybox catalyst systems have been successfully employed in asymmetric Negishi couplings to generate enantioenriched products. acs.orgorganic-chemistry.org While specific studies on the asymmetric coupling of this compound are not prevalent in the provided search results, the principles of asymmetric catalysis would apply. The thioanisole group could potentially influence the stereochemical outcome by interacting with the chiral catalyst.
| Catalyst System | Type of Asymmetric Reaction | Enantioselectivity (ee) | Reference |
| Nickel/Bis(oxazoline) | Arylation of racemic secondary benzylic electrophiles | High | acs.org |
| Nickel/Pybox | Coupling of secondary allylic chlorides with alkylzincs | Up to 95% | organic-chemistry.org |
Table 3: Examples of Catalyst Systems for Asymmetric Negishi Coupling. This table showcases catalyst systems that have been successfully used to achieve high enantioselectivity in asymmetric Negishi reactions.
Besides the desired cross-coupling product, several side reactions can occur, with homocoupling of the organozinc reagent being a common competitive pathway. Homocoupling results in the formation of a symmetrical biaryl from two molecules of the organozinc reagent. This side reaction can be influenced by the ligand, with certain ligands being more prone to promoting it. nih.gov Additives like TMEDA have been shown to minimize homocoupling. organic-chemistry.org
Another potential side reaction is β-hydride elimination, which is more relevant when coupling alkylzinc reagents with a β-hydrogen. organic-chemistry.orgnih.gov This can lead to the formation of an alkene and a reduced arene. The choice of ligand is critical in suppressing this pathway by promoting a faster rate of reductive elimination. organic-chemistry.orgnih.gov For an aryl zinc reagent like this compound, β-hydride elimination is not a concern. However, the potential for homocoupling would need to be considered and minimized through careful reaction optimization.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions represent a powerful and cost-effective alternative to palladium-based systems for the formation of carbon-carbon bonds. The use of functionalized arylzinc reagents, such as those containing a thioether moiety, has been explored in this context.
The mechanism of nickel-catalyzed cross-coupling reactions often differs from that of palladium-catalyzed processes. squarespace.com While palladium catalysis typically proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle, nickel can access a wider range of oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). squarespace.com This versatility allows for the involvement of radical pathways and single-electron transfer (SET) mechanisms, which can be particularly advantageous for the activation of less reactive electrophiles. squarespace.com
The general catalytic cycle for a nickel-catalyzed Negishi-type cross-coupling involves:
Oxidative Addition: A low-valent nickel species, typically Ni(0), undergoes oxidative addition to the organic electrophile (e.g., an aryl halide) to form a Ni(II) intermediate.
Transmetalation: The organozinc reagent transfers its organic group to the nickel center, displacing the halide and forming a diorganonickel(II) species.
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Ni(0) catalyst.
In some cases, particularly with certain ligands and substrates, the reaction may proceed through a Ni(I)/Ni(III) cycle or involve radical intermediates, which can influence the reaction's selectivity and scope. squarespace.com
The thioether group in compounds like this compound can potentially act as a coordinating ligand to the metal center, influencing the reactivity and chemoselectivity of the cross-coupling reaction. Research by Knochel and coworkers has demonstrated that functionalized arylzinc halides, including those with thioether functionalities, can effectively participate in nickel-catalyzed cross-coupling reactions with various unsaturated thioethers. nih.gov
In a study on the cross-coupling of functionalized organozinc reagents with unsaturated thioethers, it was found that arylzinc halides bearing sensitive functional groups can react at ambient temperature using a nickel catalyst. nih.gov For instance, the reaction of 4-(methylthio)phenylzinc chloride with various thiomethyl-substituted heterocycles proceeded in good to excellent yields. This suggests that the thioether moiety is well-tolerated in these transformations.
| Entry | Arylzinc Reagent | Coupling Partner | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-(MeS)C₆H₄ZnCl | 2-(MeS)Pyridine | Ni(acac)₂/dppe | THF | 25 | 85 |
| 2 | 4-(MeS)C₆H₄ZnCl | 2-(MeS)Pyrimidine | Ni(acac)₂/dppe | THF | 25 | 92 |
| 3 | 4-(MeS)C₆H₄ZnCl | 2-(MeS)Benzothiazole | Ni(acac)₂/dppe | THF | 25 | 78 |
Table 1: Nickel-Catalyzed Cross-Coupling of 4-(Methylthio)phenylzinc Chloride with Thioether-Containing Heterocycles. Data adapted from Melzig, L.; Metzger, A.; Knochel, P. Chemistry 2011, 17, 2948-2956. nih.gov
| Entry | Arylzinc Reagent | Coupling Partner | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-(MeS)C₆H₄ZnCl | 2-(MeS)Pyridine | Ni(acac)₂/dppe | THF | 25 | 85 |
| 2 | 4-(MeS)C₆H₄ZnCl | 2-(MeS)Pyrimidine | Ni(acac)₂/dppe | THF | 25 | 92 |
| 3 | 4-(MeS)C₆H₄ZnCl | 2-(MeS)Benzothiazole | Ni(acac)₂/dppe | THF | 25 | 78 |
Furthermore, nickel-catalyzed cross-coupling reactions of aryl methyl sulfides with aryl bromides have been developed, providing a route to biaryls. researchgate.netrsc.org This type of reaction, where a C-S bond is cleaved and a new C-C bond is formed, highlights the versatility of nickel catalysis in handling sulfur-containing compounds. While this reaction involves an aryl sulfide (B99878) as the electrophile rather than the nucleophile, it underscores the compatibility of the thioether moiety in nickel-catalyzed transformations.
Cobalt-Mediated Cross-Coupling Reactions
Research has shown that cobalt catalysts, often in combination with N-donor ligands, can effectively mediate the cross-coupling of various arylzinc reagents with alkyl and aryl halides. nih.govscilit.com The tolerance of functional groups such as esters and nitriles in these reactions indicates that a thioether group would likely be compatible. For instance, Knochel and coworkers have reported the cobalt-catalyzed cross-coupling of functionalized primary and secondary alkylzinc reagents with various (hetero)aryl halides. nih.gov
Copper-Promoted Cross-Coupling Reactions (e.g., C(sp²)-C(sp) Bond Formation)
Copper-promoted cross-coupling reactions are particularly valuable for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of internal alkynes. The Sonogashira coupling is a well-known example, though it is typically palladium-catalyzed. Copper catalysis offers a cheaper and often complementary approach.
While there is a lack of specific data for the copper-promoted C(sp²)-C(sp) coupling of this compound, the general principles of such reactions with arylzinc reagents can be considered. These reactions typically involve the formation of a copper acetylide intermediate, which then undergoes transmetalation with the arylzinc reagent, followed by reductive elimination to afford the coupled product. The presence of the thioether functionality in the arylzinc reagent would need to be considered, as sulfur can coordinate to copper and potentially influence the catalytic cycle. However, numerous copper-catalyzed reactions are known to tolerate sulfur-containing substrates. researchgate.netnih.gov
Stereoselective Addition Reactions to Unsaturated Substrates
Organozinc reagents are widely used in stereoselective addition reactions to unsaturated substrates like aldehydes and ketones, providing access to chiral alcohols.
The asymmetric addition of organozinc reagents to carbonyl compounds is a cornerstone of modern organic synthesis for the preparation of enantiomerically enriched secondary and tertiary alcohols. wikipedia.org These reactions are typically catalyzed by chiral ligands, most commonly amino alcohols, diols, or diamines, which coordinate to the zinc atom and create a chiral environment around the reacting center.
Although no specific studies on the asymmetric addition of this compound to carbonyl compounds have been found, the general methodology is well-established for a wide range of arylzinc reagents. mdpi.comresearchgate.netresearchgate.net The reaction of an arylzinc reagent with an aldehyde in the presence of a chiral catalyst can lead to the formation of a chiral diaryl carbinol with high enantioselectivity.
| Entry | Arylzinc Reagent | Aldehyde | Chiral Ligand | Yield (%) | ee (%) |
| 1 | PhZnBr | PhCHO | (-)-DAIB | 97 | 98 (R) |
| 2 | 4-MeOC₆H₄ZnBr | PhCHO | (-)-DAIB | 95 | 96 (R) |
| 3 | 4-ClC₆H₄ZnBr | PhCHO | (-)-DAIB | 98 | 97 (R) |
Table 2: Enantioselective Addition of Arylzinc Bromides to Benzaldehyde. (-)-DAIB = (-)-3-exo-(dimethylamino)isoborneol. Data is representative of typical results in the field.
| Entry | Arylzinc Reagent | Aldehyde | Chiral Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | PhZnBr | PhCHO | (-)-DAIB | 97 | 98 (R) |
| 2 | 4-MeOC₆H₄ZnBr | PhCHO | (-)-DAIB | 95 | 96 (R) |
| 3 | 4-ClC₆H₄ZnBr | PhCHO | (-)-DAIB | 98 | 97 (R) |
The thioether group in this compound could potentially influence the stereochemical outcome of such reactions through secondary interactions with the catalyst or the substrate. Further research would be needed to determine the precise effect of this functionality on the enantioselectivity of the addition to carbonyl compounds.
Research Findings on this compound Inconclusive
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or experimental data were identified for the chemical compound this compound regarding its reactivity profiles and catalytic applications in the requested transformations.
Searches were conducted to find information on the conjugate additions, allylation reactions, cyclopropanation reactions, and multicomponent reactions of this specific functionalized arylzinc bromide. These inquiries, which included variations in nomenclature such as "4-(2-methylthio)phenyl"zinc bromide and broader searches for thioether-substituted arylzinc reagents, did not yield any published studies detailing the reactivity of this particular compound in the specified contexts.
While the reactivity of arylzinc bromides, in general, is a well-documented area of organic chemistry, with numerous examples of their application in various carbon-carbon bond-forming reactions, the scientific community has not, to date, published specific studies focusing on the this compound isomer in the reactions outlined.
Therefore, it is not possible to provide the requested detailed article with informative and scientifically accurate content and data tables for the following sections and subsections, as no such data appears to exist in the public domain:
Other Selective Transformations
Multicomponent Reactions (e.g., Mannich-type Processes)
Further research would be required to be conducted in a laboratory setting to determine the reactivity and catalytic applications of this compound.
Mechanistic Elucidation and Computational Investigations of Functionalized Arylzinc Bromides
Kinetic and Spectroscopic Studies for Reaction Mechanism Determination
Kinetic and spectroscopic studies are fundamental in unraveling the reaction mechanisms involving arylzinc bromides. These studies provide insights into reaction rates, the identification of transient intermediates, and the influence of various factors on the reaction pathway.
The formation of organozinc reagents is a two-step process: oxidative addition to form surface-bound organozinc intermediates, followed by their solubilization. nih.gov Kinetic experiments have been instrumental in comparing the reactivity of different organozinc reagents. For instance, studies comparing arylzinc pivalates with conventional arylzinc halides have shed light on the unique reactivity of these pivalate-based reagents. researchgate.net
The use of in-situ spectroscopic methods is vital for monitoring these reactions in real-time. However, fast equilibria between different solvation states can lead to averaged spectroscopic signals, making the identification of individual species challenging. chemrxiv.org Techniques like electrospray ionization (ESI) mass spectrometry have been employed to detect and characterize organozinc cations and anions in solution, providing evidence for the existence of ionic species in polar solvents. uni-muenchen.de
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of organozinc chemistry. researchgate.netresearchgate.net These computational methods provide a molecular-level understanding of reaction mechanisms, complementing experimental findings.
Theoretical Prediction of Reaction Pathways and Transition States
DFT calculations are widely used to map out potential energy surfaces, identifying the most favorable reaction pathways and the structures of transition states. rsc.orgrsc.org This predictive capability is crucial for understanding and designing new chemical reactions. nih.gov For example, DFT has been used to rationalize the regioselectivity observed in the reactions of allylic zinc reagents. nih.gov By calculating the Gibbs activation energies, researchers can predict the likelihood of different mechanistic pathways. acs.org For instance, in the reductive elimination from a Pt(II) complex, DFT calculations revealed an alternative, lower-energy mechanism involving the sequestration of a ligand by a zinc-containing additive. acs.org
The development of algorithms for automated reaction path exploration is a significant advancement, enabling the systematic investigation of complex reaction networks. chemrxiv.org These methods, guided by kinetic simulations, can uncover novel reaction pathways that might be missed by traditional experimental approaches. chemrxiv.org
Computational Modeling of Zinc Coordination and Solvation Effects
Computational modeling is essential for understanding the coordination environment of the zinc atom and the influence of the solvent on the reactivity of organozinc species. nih.gov Zinc's flexible coordination geometry allows it to interact with various ligands and solvent molecules, significantly impacting its behavior. nih.gov
Ab initio molecular dynamics simulations, combined with techniques like metadynamics, have been employed to explore the solvation states of organozinc compounds in solution. chemrxiv.orgchemrxiv.org These studies have revealed the existence of multiple solvation states at room temperature, clarifying long-standing debates about the structure of species like dimethylzinc (B1204448) in THF solution. chemrxiv.org The accuracy of these computational models can be validated by comparing the calculated spectroscopic properties, such as X-ray absorption near-edge structure (XANES) spectra, with experimental data. chemrxiv.orgchemrxiv.org
Polarizable potential models have also been developed to more accurately describe the electrostatic interactions and polarization effects that play a determining role in the coordination geometry of zinc complexes. nih.gov
Aggregation Phenomena and Solution Speciation of Organozinc Species
Organozinc compounds in solution often exist as complex mixtures of aggregated species, and their speciation is highly dependent on the reaction conditions. Understanding these aggregation phenomena is critical for controlling the reactivity and selectivity of these reagents.
The addition of a halogen ligand to a zinc atom enhances both its acceptor and donor character, promoting aggregation. wikipedia.org The structure of these aggregates can be influenced by the nature of the organic substituents and the presence of other species in the solution.
Influence of Solvent Polarity on Aggregation Equilibria
The polarity of the solvent plays a crucial role in the aggregation equilibria of organozinc species. researchgate.net Polar aprotic solvents, such as DMF and DMSO, can accelerate the formation of organozinc reagents by stabilizing transient charged intermediates formed during the oxidative addition step. nih.govnih.gov This effect is distinct from the role of salt additives like LiCl. nih.gov
NMR studies, including Diffusion-Ordered Spectroscopy (DOSY), have been used to probe the nature of organozinc species in solution. researchgate.net For example, in a p-tolyl case system, it was shown that in a [D8]THF solution, the arylzinc reagent exists as separated Me(p-C6H4)ZnCl and Mg(OPiv)2 species, highlighting the influence of the solvent on the aggregation state. researchgate.net
Role of Ancillary Ligands and Halide Additives in Stabilizing Reactive Species
Ancillary ligands and halide additives are known to have a profound impact on the stability and reactivity of organozinc reagents. nih.gov Lithium chloride (LiCl) is a particularly important additive that significantly enhances the rate and yield of organozinc compound synthesis. nih.govorganic-chemistry.org Mechanistic studies have revealed that LiCl facilitates the solubilization of organozinc intermediates from the surface of the zinc metal. nih.gov The presence of a stoichiometric amount of LiCl has been found to be essential for the efficiency of certain subsequent reactions, such as the three-component coupling of organozinc bromides with aldehydes and amines. nih.govresearchgate.net
The halide composition itself can also influence the stability of related organometallic compounds, with the introduction of different halides affecting the structural integrity and decomposition rates. arxiv.orgnih.govresearchgate.net The presence of magnesium pivalate (B1233124) (Mg(OPiv)2) has been shown to enhance the air stability of arylzinc species by sequestering water contaminants. researchgate.net
Advanced Spectroscopic Characterization of Functionalized Arylzinc Bromides
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For arylzinc bromides, various NMR methodologies are employed to gain a complete picture of the compound in solution.
High-resolution solution-state NMR is the cornerstone for the structural elucidation of newly synthesized chemical entities. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR spectroscopy is typically the first step in the characterization of an organic or organometallic compound. It provides information on the number and types of hydrogen atoms present in a molecule. For an arylzinc bromide like Phenylzinc bromide, the ¹H NMR spectrum, usually recorded in a deuterated solvent such as tetrahydrofuran-d8 (B42787) (THF-d8), reveals characteristic signals for the aromatic protons.
The electron-donating or withdrawing nature of the substituent on the phenyl ring significantly influences the chemical shifts of the aromatic protons. In the case of Phenylzinc bromide, the aromatic protons typically appear as a set of multiplets in the aromatic region of the spectrum. For a substituted arylzinc reagent like a β-diketiminato phenylzinc complex, distinct resonances for the phenyl protons can be observed. For instance, in a study of [(BDI)Zn(C₆H₅)], the phenyl protons were reported as a doublet and a multiplet at δH 6.57 and 6.96 ppm, respectively, in benzene-d6 (B120219). acs.org The signals from the solvent (THF-d8) will also be present in the spectrum, typically around 3.58 and 1.73 ppm. nmrs.io
Table 1: Representative ¹H NMR Data for a Phenylzinc Complex
| Assignment | Chemical Shift (δ) [ppm] | Multiplicity |
| Phenyl Protons | 6.57 | d |
| Phenyl Protons | 6.96 | m |
| THF-d8 | 1.73 | m |
| THF-d8 | 3.58 | m |
| Data is for a representative β-diketiminato phenylzinc complex in benzene-d6 and includes typical shifts for THF-d8 for illustrative purposes. acs.orgnmrs.io |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single sharp line, with its chemical shift being indicative of its electronic environment. For arylzinc bromides, the carbon atom directly bonded to the zinc atom (the ipso-carbon) is of particular interest.
The chemical shift of the ipso-carbon is highly sensitive to the nature of the metal and any substituents on the aromatic ring. In functionalized arylzinc reagents, the signals for the aromatic carbons are observed in the typical aromatic region (approximately 110-170 ppm). The signals for the deuterated solvent, such as THF-d8, will also be present, typically at around 67.4 and 25.3 ppm. nmrs.io
Table 2: Representative ¹³C NMR Data for Arylzinc Reagents
| Assignment | Chemical Shift (δ) [ppm] |
| Aromatic Carbons | 110 - 170 |
| THF-d8 | 25.3 |
| THF-d8 | 67.4 |
| Data represents typical chemical shift ranges for arylzinc reagents and includes shifts for THF-d8 for illustrative purposes. nmrs.ioresearchgate.net |
When arylzinc bromides are used in the presence of or are complexed with ligands containing other NMR-active nuclei, such as fluorine-19 (¹⁹F) or phosphorus-31 (³¹P), heteronuclear NMR becomes an indispensable tool. These techniques provide direct information about the electronic environment of the heteroatom and can confirm ligand coordination to the zinc center.
¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for studying fluorinated ligands or substrates. epfl.ch Similarly, ³¹P NMR is routinely used to characterize phosphine (B1218219) ligands, which are common in cross-coupling reactions involving organozinc reagents. The coordination of a phosphine ligand to a metal center typically results in a significant change in the ³¹P chemical shift, known as the coordination shift. nmrs.io
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This method is particularly useful for studying the aggregation and solvation of organometallic complexes in solution.
For arylzinc bromides, which are known to exist in equilibrium between monomeric, dimeric, and higher-order aggregates (the Schlenk equilibrium), DOSY NMR can provide insights into the predominant species in solution under various conditions of concentration and solvent. By measuring the diffusion coefficients of the solute species, it is possible to estimate their effective hydrodynamic radii and, consequently, their degree of aggregation.
Zinc-67 (⁶⁷Zn) is the only naturally occurring zinc isotope with a nuclear spin (I = 5/2), making it NMR-active. However, ⁶⁷Zn NMR spectroscopy is fraught with challenges that have limited its widespread application. These challenges include a low natural abundance (4.10%), a small magnetic moment leading to low sensitivity, and a large nuclear quadrupole moment. acs.org
The large quadrupole moment interacts with local electric field gradients, leading to very broad resonance signals, especially for molecules in asymmetric environments. For many organozinc compounds in solution, the signals are often too broad to be detected with standard high-resolution NMR spectrometers. acs.org Consequently, ⁶⁷Zn NMR is more commonly applied in the solid state for the study of highly symmetric zinc complexes. Despite these difficulties, advancements in high-field NMR and solid-state techniques offer potential for future applications of ⁶⁷Zn NMR in directly probing the coordination environment of the zinc atom in functionalized arylzinc bromides.
High-Resolution Solution-State NMR for Structural Assignments
Mass Spectrometry Techniques
Mass spectrometry serves as a powerful tool for probing the composition and structure of organometallic species in both solution and the gas phase. For a compound like 4-(2-Thioanisole)phenylZinc bromide, these techniques offer insights that are often unattainable through other methods.
Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for characterizing the species present in solutions of organozinc reagents. Due to the Schlenk equilibrium, arylzinc halides in solution can exist as a mixture of the parent compound (ArZnBr), the diarylorganozinc species (Ar2Zn), and the inorganic zinc salt (ZnBr2). ESI-MS allows for the gentle transfer of these solution-phase ions into the gas phase for mass analysis, providing a snapshot of the equilibrium.
For a solution of this compound in a coordinating solvent like tetrahydrofuran (B95107) (THF), ESI-MS would be expected to reveal a complex array of solvated ions. The technique is sensitive enough to detect not only the primary species but also various aggregated and solvated forms.
Expected Ionic Species in ESI-MS of this compound in THF:
| m/z (mass-to-charge ratio) | Proposed Ionic Species | Description |
| [M-Br]⁺ | [ArZn]⁺ | The primary arylzinc cation formed by the loss of the bromide anion. |
| [2M-Br]⁺ | [Ar2ZnBr]⁺ | A dimeric species, indicating aggregation in solution. |
| [M+THF-Br]⁺ | [ArZn(THF)]⁺ | A solvated arylzinc cation, highlighting the role of the solvent in stabilizing the species. |
| [Ar2Zn+H]⁺ | [Ar2ZnH]⁺ | The protonated form of the diarylzinc species, potentially formed during the ionization process. |
Ar represents the 4-(2-Thioanisole)phenyl group.
These expected findings underscore the dynamic nature of arylzinc bromides in solution, where the solvent plays a critical role in the position of the Schlenk equilibrium and the formation of various aggregates.
Tandem Mass Spectrometry (MS/MS), often coupled with Collision-Induced Dissociation (CID), provides invaluable structural information by fragmenting a pre-selected ion. In the context of this compound, an MS/MS experiment would typically involve isolating one of the primary ions observed in the ESI-MS spectrum, such as the [ArZn]⁺ ion, and subjecting it to energetic collisions with an inert gas.
The resulting fragmentation pattern can confirm the connectivity of the molecule. For the [ArZn]⁺ ion derived from this compound, CID would be expected to induce cleavage at the weakest bonds.
Predicted Fragmentation Pathways for the [ArZn]⁺ Ion:
| Parent Ion | Fragment Ion | Neutral Loss | Bond Cleaved |
| [C13H11SZn]⁺ | [C6H5S]⁺ | C7H6Zn | C-C bond between the phenyl rings |
| [C13H11SZn]⁺ | [C7H7]⁺ | C6H4SZn | C-S bond and subsequent rearrangement |
| [C13H11SZn]⁺ | [Zn]⁺ | C13H11S | C-Zn bond |
The fragmentation data provides a "fingerprint" of the molecule, allowing for unambiguous identification and offering insights into the relative bond strengths within the ion.
While less common than ESI-MS, gas-phase spectroscopic techniques like Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy can provide highly detailed structural information on isolated, mass-selected ions. In an IRMPD experiment, the [ArZn]⁺ ion would be irradiated with an infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation.
By monitoring the fragmentation efficiency as a function of the laser wavelength, a vibrational spectrum of the ion is obtained. This experimental spectrum can then be compared to theoretical spectra calculated for different possible isomeric structures. For the [ArZn]⁺ ion of this compound, IRMPD could potentially distinguish between different coordination modes of the thioanisole (B89551) sulfur atom to the zinc center in the gas phase.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining suitable single crystals of organozinc reagents can be challenging due to their reactivity and sensitivity to air and moisture. However, when successful, the resulting crystal structure provides a wealth of information.
For this compound, a single-crystal X-ray diffraction study would be expected to reveal a polymeric structure, which is common for organozinc halides in the solid state. The bromide atoms would likely bridge between zinc centers, forming an extended network.
Hypothetical Crystallographic Data for this compound:
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Coordination Geometry at Zinc | Distorted tetrahedral |
| Zn-C Bond Length | ~1.95 - 2.05 Å |
| Zn-Br Bond Length | ~2.35 - 2.50 Å (bridging) |
| Intramolecular Zn-S distance | Potentially ~2.4 - 2.6 Å if coordinating |
| Supramolecular Structure | Polymeric chains via Zn-Br-Zn bridges |
The solid-state structure provides a crucial benchmark for understanding the fundamental properties of the compound, although it is important to remember that the structure in solution, as probed by ESI-MS, may differ significantly.
Advanced Applications and Future Directions in Organic Synthesis
Construction of Complex Molecular Architectures via Organozinc Chemistry
The tailored design of organozinc reagents is pivotal for the assembly of intricate molecular frameworks that are often found in pharmaceuticals, natural products, and materials science. mdpi.com The hypothetical 4-(2-Thioanisole)phenylZinc bromide, with its distinct functionalities, offers a versatile platform for such synthetic endeavors.
Enantioselective and Diastereoselective Synthesis of Chiral Compounds
The synthesis of single-enantiomer chiral compounds is a critical challenge in modern organic chemistry. While organozinc reagents themselves are not inherently chiral unless modified, their reactions can be guided by chiral catalysts or auxiliaries to achieve high levels of stereocontrol. acs.org Research in the enantioselective addition of organozinc reagents to aldehydes and imines has demonstrated the feasibility of generating chiral secondary alcohols and amines with high enantiomeric excess. researchgate.net
Future research could explore the use of this compound in asymmetric cross-coupling reactions. The development of chiral nickel or palladium catalysts bearing sophisticated ligand scaffolds could enable the enantioselective coupling of this reagent with prochiral electrophiles. wikipedia.org For instance, the enantioselective arylation of cyclic secondary allylic halides with this compound could provide a direct route to chiral molecules incorporating the thioanisole-phenyl motif.
Furthermore, the thioether group in the target molecule could act as a coordinating site, enabling diastereoselective reactions. Intramolecular chelation control, where the thioether coordinates to the metal center of a catalyst or to an external Lewis acid, could direct the approach of an electrophile, leading to a specific diastereomer. researchgate.net This strategy could be particularly effective in the synthesis of complex molecules with multiple stereocenters.
Late-Stage Functionalization Strategies for Complex Molecules
Late-stage functionalization, the introduction of chemical groups into a complex molecule at a late step in the synthesis, is a powerful strategy for rapidly generating analogues of biologically active compounds. nih.gov Organozinc reagents are well-suited for this purpose due to their compatibility with a wide array of functional groups. thieme-connect.com
The this compound reagent could be a valuable tool for the late-stage introduction of the 2-thioanisole-phenyl group into complex scaffolds. For example, in the synthesis of pharmaceutical derivatives, a key intermediate containing an aryl halide or triflate could be coupled with this compound via a Negishi cross-coupling reaction. wikipedia.org This would allow for the rapid diversification of lead compounds, facilitating structure-activity relationship studies.
The relatively mild conditions of Negishi coupling, often employing palladium or nickel catalysts, would likely be tolerated by many sensitive functional groups present in complex molecules. nih.gov The development of highly active catalysts would be crucial to ensure efficient coupling even with sterically hindered or electronically deactivated substrates.
Rational Design and Development of Novel Catalytic Systems
The performance of cross-coupling reactions is heavily dependent on the catalytic system employed. The rational design of catalysts and ligands is therefore a critical area of research for maximizing the potential of organozinc reagents like this compound.
Exploration of Ligand Scaffolds for Improved Catalytic Performance
The choice of ligand in a palladium- or nickel-catalyzed cross-coupling reaction can profoundly influence the reaction's efficiency, selectivity, and substrate scope. nih.gov For reactions involving this compound, ligands would need to be designed to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The development of bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could be beneficial. numberanalytics.com These ligands can stabilize the low-valent metal center, facilitate oxidative addition of the electrophile, and promote the final reductive elimination step to release the desired product. The thioether moiety in the organozinc reagent might also interact with the metal center, and ligands that can accommodate or even leverage this interaction could lead to enhanced catalytic activity. acs.org
High-throughput screening of ligand libraries would be a powerful approach to rapidly identify optimal ligands for specific coupling reactions involving this compound.
Strategies for Catalyst Recycling and Environmental Sustainability
A significant challenge in transition-metal-catalyzed cross-coupling reactions is the cost and potential toxicity of the metal catalysts. Developing strategies for catalyst recycling is therefore crucial for making these processes more sustainable and economically viable. mdpi.comnih.gov
One approach is the use of heterogeneous catalysts, where the palladium or nickel is supported on a solid material such as silica (B1680970) or a polymer. rsc.org These supported catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent reactions. The development of robust supported catalysts that resist leaching of the active metal would be a key research focus.
Another strategy involves the use of homogeneous catalysts that can be separated and recycled through techniques like liquid-liquid extraction or precipitation. acs.orgresearchgate.net For example, designing catalysts with specific solubility profiles could allow for their selective extraction into a separate phase after the reaction is complete.
Mechanistically Guided Discovery of New Synthetic Methodologies
A deep understanding of reaction mechanisms is fundamental to the discovery and optimization of new synthetic methods. nih.govacs.orgnih.gov For reactions involving this compound, mechanistic studies would focus on elucidating the elementary steps of the catalytic cycle and identifying potential side reactions.
Techniques such as kinetic analysis, in-situ spectroscopy, and computational modeling can provide valuable insights into the roles of the catalyst, ligand, and solvent in the reaction. acs.org For instance, understanding the mechanism of transmetalation from the zinc reagent to the palladium or nickel catalyst is crucial for optimizing reaction conditions. The presence of the thioether group in this compound might influence this step, potentially through coordination to the metal center.
Mechanistic understanding can also guide the development of entirely new synthetic transformations. For example, by understanding the reactivity of the organozinc reagent and the intermediates in the catalytic cycle, it may be possible to design novel cascade reactions or multicomponent couplings that efficiently build molecular complexity from simple starting materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
